molecular formula C11H17NO B14394703 5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one CAS No. 89500-72-1

5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one

Cat. No.: B14394703
CAS No.: 89500-72-1
M. Wt: 179.26 g/mol
InChI Key: VGJHCWKDCANJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexenone core with a dimethyl substitution at the 5-position and a methylaziridinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone core to cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridinyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Substituted aziridinyl derivatives.

Scientific Research Applications

5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The aziridinyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one is unique due to the combination of its cyclohexenone core, dimethyl substitution, and aziridinyl group

Properties

CAS No.

89500-72-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5,5-dimethyl-3-(2-methylaziridin-1-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H17NO/c1-8-7-12(8)9-4-10(13)6-11(2,3)5-9/h4,8H,5-7H2,1-3H3

InChI Key

VGJHCWKDCANJGC-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C2=CC(=O)CC(C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.